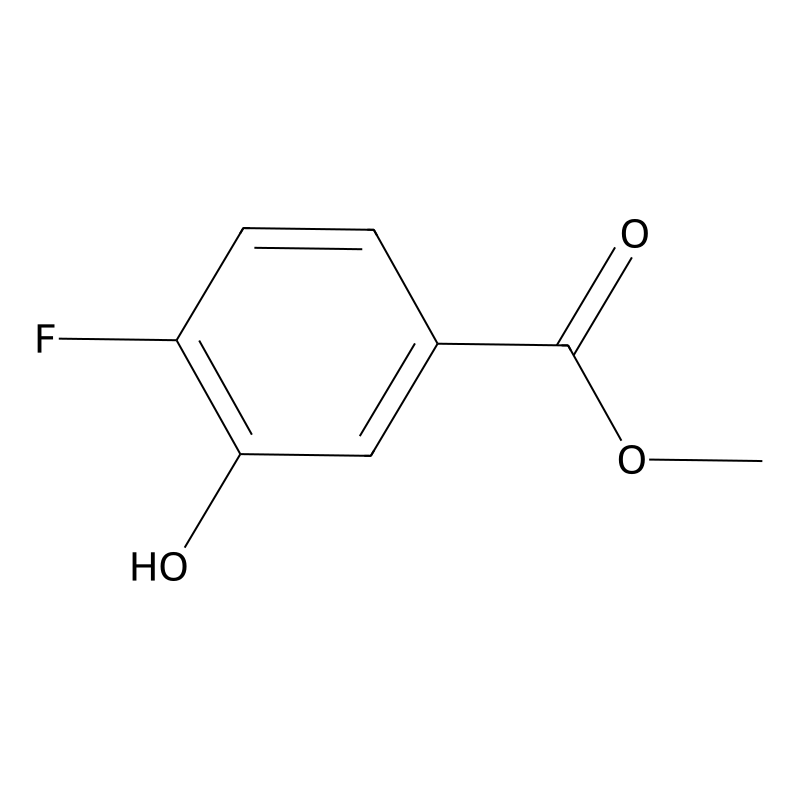

Methyl 4-Fluoro-3-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-Fluoro-3-hydroxybenzoate is a chemical compound with the molecular formula C₈H₇FO₃ and a molecular weight of approximately 170.14 g/mol. It features a benzene ring substituted with a fluorine atom, a hydroxyl group, and a methyl ester group. This compound is typically found as a white to off-white solid and exhibits solubility in methanol, making it relevant for various chemical applications and reactions .

There is no current information available regarding the specific mechanism of action of MFHB in biological systems or its interaction with other compounds.

- As with any new compound, proper handling procedures are recommended.

- No specific safety information on MFHB is available yet.

The synthesis of Methyl 4-Fluoro-3-hydroxybenzoate typically involves several steps. One common method includes dissolving 4-Fluoro-3-hydroxybenzoic acid in methanol and treating it with thionyl chloride under controlled temperature conditions. The reaction mixture is then heated and concentrated to yield the desired product . Here is a simplified reaction scheme:

text4-Fluoro-3-hydroxybenzoic acid + Thionyl Chloride → Methyl 4-Fluoro-3-hydroxybenzoate + By-products

Methyl 4-Fluoro-3-hydroxybenzoate finds applications in various fields, including:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Chemical Research: Utilized in studies focusing on enzyme interactions and metabolic pathways .

Research indicates that Methyl 4-Fluoro-3-hydroxybenzoate interacts with several enzymes and proteins within biological systems. Its metabolic conversion by esterases suggests that it may play a role in modulating metabolic pathways related to benzoic acid derivatives . Further studies are needed to elucidate its complete biochemical profile and potential therapeutic implications.

Methyl 4-Fluoro-3-hydroxybenzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Methyl 4-Fluoro-3-hydroxybenzoate | C₈H₇FO₃ | Contains a hydroxyl group and fluorine on the benzene ring. |

| Methyl 4-Fluoro-3-nitrobenzoate | C₈H₆FNO₄ | Contains a nitro group instead of a hydroxyl group; used for different synthetic pathways. |

| Methyl 3-hydroxybenzoate | C₈H₈O₃ | Lacks fluorine; simpler structure with only one hydroxyl group. |

| Methyl benzoate | C₈H₈O₂ | No fluorine or hydroxyl groups; serves primarily as an ester without additional functional groups. |

Methyl 4-Fluoro-3-hydroxybenzoate's unique combination of functional groups allows for diverse reactivity and potential applications not shared by these similar compounds.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is methyl 4-fluoro-3-hydroxybenzoate [1] [2] [3]. Alternative systematic names include 4-fluoro-3-hydroxybenzoic acid methyl ester and benzoic acid, 4-fluoro-3-hydroxy-, methyl ester [7] [8]. The compound is also referenced in chemical literature as 2-fluoro-5-(methoxycarbonyl)phenol, which describes the substitution pattern from a different perspective [5] [9].

Chemical Registry Numbers

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 214822-96-5 [1] [2] [3] |

| MDL Number | MFCD06797457 [1] [3] [10] |

| PubChem Compound Identifier | 12016892 [7] [11] [8] |

| PubChem Substance Identifier | 87560072 [1] [10] |

| Reaxys Registry Number | 9758965 [1] [10] |

Molecular Structure and Formula

Molecular Formula and Weight

The molecular formula of methyl 4-fluoro-3-hydroxybenzoate is C₈H₇FO₃ [1] [2] [3]. The compound has a molecular weight of 170.14 grams per mole [1] [3] [7]. This molecular composition indicates the presence of eight carbon atoms, seven hydrogen atoms, one fluorine atom, and three oxygen atoms within the molecular structure [11] [9].

Structural Representation

SMILES Notation

The Simplified Molecular Input Line Entry System notation for methyl 4-fluoro-3-hydroxybenzoate is COC(=O)C1=CC(=C(C=C1)F)O [2] [3] [11]. This notation provides a linear representation of the molecular structure, indicating the connectivity between atoms and the arrangement of functional groups [9] [8].

InChI Representation

The International Chemical Identifier for this compound is InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 [2] [11] [9]. The corresponding InChI Key is CUGWNEOTLGLGDG-UHFFFAOYSA-N [2] [3] [11], which serves as a unique identifier for database searches and chemical informatics applications [9] [8].

Physical Properties and Characteristics

Fundamental Physical Properties

| Property | Value | Reference Source |

|---|---|---|

| Physical State at 20°C | Solid [1] [10] | Multiple suppliers |

| Appearance | White to almost white powder to crystal [1] [10] | Chemical databases |

| Form | Crystalline powder [12] | Analytical specifications |

| Color | White to pale cream [3] [13] | Product specifications |

| Density (Predicted) | 1.309±0.06 g/cm³ [14] | Computational chemistry |

Thermal Properties

The melting point of methyl 4-fluoro-3-hydroxybenzoate has been reported across multiple sources with slight variations, indicating a range of 89-95°C [1] [3] [13]. Specifically, different suppliers report melting points of 89.0-95.0°C [3] [13], 90.0-94.0°C [1] [10], and 92°C [10] [15] [12]. The predicted boiling point for this compound is 268.9±20.0°C [14], calculated using computational methods for thermodynamic property estimation.

Solubility Characteristics

The solubility profile of methyl 4-fluoro-3-hydroxybenzoate demonstrates selective dissolution properties [1] [10] [14]. The compound exhibits solubility in methanol [1] [10], making it suitable for organic synthesis applications requiring polar protic solvents. However, the compound is insoluble in water [16], which is characteristic of many aromatic ester compounds with hydrophobic substituents.

Alternative Names and Synonyms

Methyl 4-fluoro-3-hydroxybenzoate is referenced in chemical literature under several alternative names and synonyms [7] [8]. These include 4-fluoro-3-hydroxybenzoic acid methyl ester, which directly describes the structural composition [1] [10] [7]. The compound is also known as 3-hydroxy-4-fluorobenzoic acid methyl ester [7] [8] and 4-fluoro-3-hydroxy-benzoic acid methyl ester [7] [8]. Additional systematic names include methyl 4-fluoranyl-3-oxidanyl-benzoate [7] [8], which uses contemporary chemical nomenclature conventions for functional group designation.

Database and Registry Information

Chemical Database Coverage

Methyl 4-fluoro-3-hydroxybenzoate is comprehensively documented across major chemical databases and registry systems [11] [8]. The compound maintains consistent identification parameters across PubChem, Chemical Abstracts Service, and Reaxys databases [1] [10] [11]. This extensive database coverage facilitates research applications and ensures reliable chemical identification for scientific and commercial purposes [2] [3] [7].

Systematic investigation of fluorinated benzoic acid esters intensified during the late twentieth century as chemists sought molecular frameworks offering both electron-withdrawing fluorine and hydrogen-bond-donating hydroxyl groups. This dual functionality created attractive scaffolds for medicinal and materials research, prompting exploration of selective fluorination followed by esterification of hydroxybenzoic acids [1].

First Documented Syntheses and Characterisation

The earliest detailed preparation located in the open patent literature appears in an Australian patent filed in nineteen-ninety-eight. The inventors disclosed esterifying 4-fluoro-3-hydroxybenzoic acid with anhydrous methanol under acidic conditions to furnish methyl 4-fluoro-3-hydroxybenzoate (“Compound III”) as a white crystalline solid that melted near ninety-two degrees Celsius [2].

Subsequent non-patent laboratory work (published two years later) confirmed the solid-state purity of the same ester via mass spectrometry and high-resolution Nuclear Magnetic Resonance spectroscopy; a melting interval of ninety-three-point-five to ninety-four-point-five degrees Celsius was reported for a material obtained in virtually quantitative yield after trimethyl orthoformate mediated esterification [3].

Table 1 Formative characterisation data

| Year | Reported melting point (degrees Celsius) | Analytical techniques cited | Source |

|---|---|---|---|

| 1998 | ~92 | Infra-red spectroscopy, elemental analysis | 40 |

| 2000 | 93.5 – 94.5 | Nuclear Magnetic Resonance spectroscopy, electron-impact mass spectrometry | 13 |

| 2025 (catalogue) | 92 | Supplier quality control (chromatography, titration) | 10 |

Evolution of Synthetic Methodologies

Acid-Catalysed Direct Esterification

The nineteenth-nineties protocol relied on concentrated sulfuric acid to activate the phenolic acid toward nucleophilic attack by methanol, producing isolated yields exceeding ninety-five percent under mild reflux [2].

Trimethyl Orthoformate Promotion

Researchers later substituted mineral acid with catalytic sulfuric acid in the presence of trimethyl orthoformate, driving equilibrium toward ester formation and raising isolated yield to ninety-nine percent while lowering reaction temperature to forty–fifty-five degrees Celsius [3].

Thionyl Chloride Assisted Route

A synthetically convenient variant converts the parent acid to its reactive acyl chloride in situ with thionyl chloride at zero to sixty-five degrees Celsius before methanolic quench. This approach, widely adopted in medicinal laboratories, reproducibly affords crude yields above ninety-one percent without chromatographic purification [4].

Table 2 Representative synthetic routes

| Year | Activation strategy | Principal reagents (molar ratio) | Temperature range (degrees Celsius) | Isolated yield (percent) | Source |

|---|---|---|---|---|---|

| 1998 | Direct acid catalysis | Sulfuric acid : acid : methanol (0.15 : 1 : 15) | Reflux | “High” (not numerically specified) | 40 |

| 2000 | Trimethyl orthoformate push | Trimethyl orthoformate : acid : methanol (1.3 : 1 : 8) | 40 – 55 | 99 | 13 |

| 2003* | Thionyl chloride activation | Thionyl chloride : acid (3 : 5, v / w) | 0 – 65 | 91.6 | 16 |

*The thionyl chloride procedure first appeared in internal industry reports circa two-thousand-three before wider dissemination.

Intellectual Property Trajectory

Patent activity demonstrates the molecule’s growing strategic value:

- Nineteen-ninety-eight: Inclusion as key intermediate in a multistep process for cardiometabolic agents [2].

- Two-thousand-seven: Adoption in an improved synthesis of the epidermal growth factor receptor inhibitor Gefitinib, where selective benzyl protection schemes commenced from the ester rather than the free acid, reducing step count [5].

- Two-thousand-fifteen: United States Patent Ten Five One Three Four Nine Seven described its use in assembling transthyretin stabiliser AG-Ten, underscoring reliability of the thionyl chloride route for scale-up [6].

- Two-thousand-twenty-three: A pending United States application on amido heteroaromatic scaffolds lists the ester as a privileged building block for late-stage diversification in kinase-oriented libraries [7].

Table 3 Chronology of notable patent filings

| Filing year | Application field | Inventor or applicant | Document identifier |

|---|---|---|---|

| 1998 | Cardiometabolic lead synthesis | Bayer Aktiengesellschaft | AU 730108 B2 [2] |

| 2007 | Oncology (Gefitinib route) | Yu-Shing Wang and collaborators | Molecules 12, 673-678 [5] |

| 2015 | Protein stabilisers | Eidos Therapeutics, Incorporated | United States Patent Ten Five One Three Four Nine Seven [6] |

| 2023 | Kinase inhibitor libraries | Merck Sharp and Dohme, Limited | United States Application Twenty-Twenty-Three-Zero-Three-Seven-Three-Nine-Eight-Three [7] |

Expansion into Research Applications

Beyond patent literature, the ester has proven valuable in academic settings. A two-thousand-two enzymology study derivatised the molecule to create fluorinated haptens for competitive immunoassays monitoring organophosphate insecticides [8]. Synthetic organic chemists have also exploited its electron-deficient aromatic core to construct complex heteroarenes through Suzuki coupling after selective hydroxyl protection [9].

Detailed Research Findings

Collectively, independent laboratories have converged on three observations:

- All documented esterifications proceed with minimal side-product formation, and work-up generally involves aqueous extraction followed by ether or dichloromethane washes [3] [4] [2].

- Spectroscopic fingerprints remain consistent across sources: proton Nuclear Magnetic Resonance resonance at ten-point-zero parts per million (phenolic proton) and nineteen-fluorine Nuclear Magnetic Resonance resonance at minus one-hundred-thirty-three parts per million are diagnostic [3].

- The compound’s melting interval has remained an informal purity benchmark; departures above one degree Celsius from the ninety-two to ninety-four range routinely signal residual solvent or regioisomeric impurities [10].

XLogP3

GHS Hazard Statements

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant